5,5'-[(4-Bromophenyl)methanediyl]dipyrimidine-4,6-diol
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Overview
Description
5,5’-[(4-Bromophenyl)methanediyl]dipyrimidine-4,6-diol is a chemical compound with the molecular formula C10H7BrN2O2 and a molecular weight of 267.08 g/mol It is a derivative of pyrimidine, a class of nitrogen-containing heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-[(4-Bromophenyl)methanediyl]dipyrimidine-4,6-diol typically involves the reaction of 4-bromobenzaldehyde with pyrimidine derivatives under specific conditions. One common method involves the use of dimethyl 2-(4-bromophenyl) malonate as an intermediate . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like sodium ethoxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a solid form. The compound is typically stored at temperatures between 2-8°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
5,5’-[(4-Bromophenyl)methanediyl]dipyrimidine-4,6-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidine derivatives .
Scientific Research Applications
5,5’-[(4-Bromophenyl)methanediyl]dipyrimidine-4,6-diol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5,5’-[(4-Bromophenyl)methanediyl]dipyrimidine-4,6-diol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 5-(4-Bromophenyl)-4,6-dichloropyrimidine
- 5-(4-Bromophenyl)-6-hydroxypyrimidin-4(1H)-one
- 5-(4-Methoxyphenyl)methanediyl]dipyrimidine-4,6-diol
Uniqueness
What sets 5,5’-[(4-Bromophenyl)methanediyl]dipyrimidine-4,6-diol apart from these similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C15H11BrN4O4 |
---|---|
Molecular Weight |
391.18 g/mol |
IUPAC Name |
5-[(4-bromophenyl)-(4-hydroxy-6-oxo-1H-pyrimidin-5-yl)methyl]-4-hydroxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C15H11BrN4O4/c16-8-3-1-7(2-4-8)9(10-12(21)17-5-18-13(10)22)11-14(23)19-6-20-15(11)24/h1-6,9H,(H2,17,18,21,22)(H2,19,20,23,24) |
InChI Key |
BVBGFSFBMZMBLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=C(N=CNC2=O)O)C3=C(N=CNC3=O)O)Br |
Origin of Product |
United States |
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